5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as MQTCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MQTCA is a triazole derivative that has shown promising results in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Characterization
The synthesis of substituted 1,2,3-triazoles, including the specific compound of interest, involves the 1,3-dipolar cycloaddition reaction. This synthesis pathway allows for the generation of compounds with significant antimicrobial activity. Specifically, the reaction between 4-azido-8-(trifluoromethyl)quinoline and ethyl acetoacetate or acetylacetone leads to the formation of 1-[8-(trifluoromethyl)quinolin-4-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid among other derivatives. These compounds are then further processed to yield Schiff's bases and other derivatives, characterized by IR, NMR, and mass spectral data, and evaluated for antimicrobial efficacy (Holla et al., 2005).
Antimicrobial Applications
The synthesized triazole derivatives, including the 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid, have been screened for their antimicrobial properties. These compounds exhibit a range of activities against various microbial strains, demonstrating their potential as antimicrobial agents. The evaluation of these activities is crucial for understanding the therapeutic potential of these compounds in treating infectious diseases (Holla et al., 2005).
Anticancer Activity
Additionally, triazole derivatives, including those similar in structure to the compound of interest, have been explored for their anticancer activities. A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and assessed for their effectiveness against human neuroblastoma and colon carcinoma cell lines. Some derivatives displayed significant cytotoxicity, suggesting the potential of these compounds in anticancer drug development (Reddy et al., 2015).
properties
IUPAC Name |
5-methyl-1-quinolin-8-yltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-11(13(18)19)15-16-17(8)10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZNAKURPDCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2N=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.